molecular formula C16H25N3O B265706 2-(4-methylpiperazin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide

2-(4-methylpiperazin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide

Número de catálogo B265706
Peso molecular: 275.39 g/mol
Clave InChI: PXVVMMJYWALWCS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(4-methylpiperazin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases.

Mecanismo De Acción

2-(4-methylpiperazin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide inhibits the activity of Bruton's tyrosine kinase (BTK), which is a key enzyme in the B cell receptor (BCR) signaling pathway. By inhibiting BTK, 2-(4-methylpiperazin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide blocks the activation and proliferation of B cells and reduces the production of inflammatory cytokines. 2-(4-methylpiperazin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide also inhibits the activity of interleukin-2-inducible T-cell kinase (ITK), which is involved in T cell activation and cytokine production.
Biochemical and physiological effects:
2-(4-methylpiperazin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide has been shown to have a favorable pharmacokinetic profile and to be well-tolerated in preclinical studies. It has a high oral bioavailability and a long half-life, which makes it a suitable candidate for oral administration. 2-(4-methylpiperazin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide has been shown to reduce the levels of autoantibodies and inflammatory cytokines in animal models of autoimmune diseases. It has also been shown to inhibit the growth of cancer cells and to enhance the efficacy of other cancer drugs in preclinical studies.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of 2-(4-methylpiperazin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide is its high selectivity for BTK and ITK, which reduces the risk of off-target effects. 2-(4-methylpiperazin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide has also been shown to have a favorable safety profile in preclinical studies. However, one of the limitations of 2-(4-methylpiperazin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide is its relatively low potency compared to other BTK inhibitors. This may limit its efficacy in certain types of cancer or autoimmune diseases.

Direcciones Futuras

Future research on 2-(4-methylpiperazin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide should focus on optimizing its potency and efficacy in different types of cancer and autoimmune diseases. It should also investigate the potential synergy between 2-(4-methylpiperazin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide and other cancer drugs or immunomodulatory agents. In addition, future studies should investigate the long-term safety and efficacy of 2-(4-methylpiperazin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide in clinical trials. Finally, 2-(4-methylpiperazin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide may also have potential applications in other diseases such as allergies and asthma, which should be explored in future research.

Métodos De Síntesis

2-(4-methylpiperazin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide is synthesized through a series of chemical reactions starting from 2,4,6-trimethylbenzoyl chloride and 4-methylpiperazine. The final product is obtained through purification and crystallization steps.

Aplicaciones Científicas De Investigación

2-(4-methylpiperazin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide has been extensively studied for its potential use as a treatment for various types of cancer and autoimmune diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to enhance the efficacy of other cancer drugs. 2-(4-methylpiperazin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide has also been shown to modulate the immune system by targeting B cells and T cells, which makes it a promising candidate for the treatment of autoimmune diseases.

Propiedades

Nombre del producto

2-(4-methylpiperazin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide

Fórmula molecular

C16H25N3O

Peso molecular

275.39 g/mol

Nombre IUPAC

2-(4-methylpiperazin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide

InChI

InChI=1S/C16H25N3O/c1-12-9-13(2)16(14(3)10-12)17-15(20)11-19-7-5-18(4)6-8-19/h9-10H,5-8,11H2,1-4H3,(H,17,20)

Clave InChI

PXVVMMJYWALWCS-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2CCN(CC2)C)C

SMILES canónico

CC1=CC(=C(C(=C1)C)NC(=O)CN2CCN(CC2)C)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.